2-イソプロピルチアゾール-4-カルバルデヒド

概要

説明

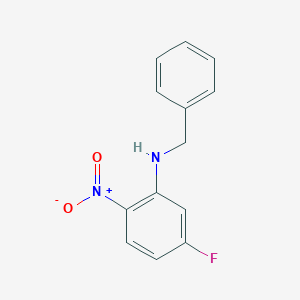

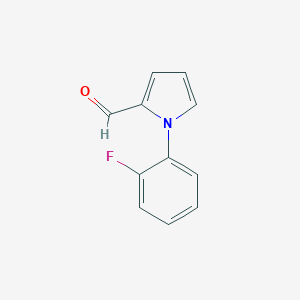

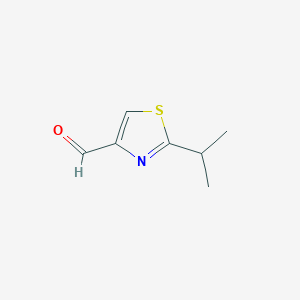

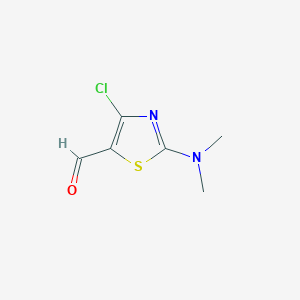

2-Isopropylthiazole-4-carbaldehyde, also known as IPC, is a heterocyclic organic compound composed of a thiazole ring with an isopropyl group and an aldehyde group attached. It has a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol .

Synthesis Analysis

The synthesis of 2-Isopropylthiazole-4-carbaldehyde involves several stages. In one method, a solution containing the product from a previous reaction is treated with diisobutylaluminium hydride in dichloromethane at -78°C for 4 hours. This is followed by treatment with acetic acid and warming to 25°C. The solution is then treated with a 10% solution of aqueous sodium potassium tartrate and stirred vigorously for 1 hour .Molecular Structure Analysis

The molecular structure of 2-Isopropylthiazole-4-carbaldehyde is characterized by a thiazole ring with an isopropyl group and an aldehyde group attached. The exact structure can be determined using various techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

2-Isopropylthiazole-4-carbaldehyde has several physical and chemical properties. It has a molecular weight of 155.22 g/mol and a molecular formula of C7H9NOS . It has a number of heavy atoms: 10, a number of aromatic heavy atoms: 5, and a fraction Csp3: 0.43 . It has a molar refractivity of 42.08 and a topological polar surface area (TPSA) of 58.2 Ų . It also has a lipophilicity Log Po/w (iLOGP) of 1.62 .作用機序

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that 2-Isopropylthiazole-4-carbaldehyde may interact with a variety of biological targets.

Mode of Action

Given the diverse biological activities of thiazole derivatives, it is likely that this compound interacts with its targets in a manner that modulates their function .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that this compound induces a variety of molecular and cellular effects .

実験室実験の利点と制限

2-Isopropylthiazole-4-carbaldehyde is a useful reagent for organic synthesis in the laboratory. It is relatively inexpensive and easy to obtain. Additionally, the reaction is relatively fast and yields a high yield of the desired product. However, 2-Isopropylthiazole-4-carbaldehyde is highly volatile and can be hazardous if not handled properly.

将来の方向性

2-Isopropylthiazole-4-carbaldehyde has potential applications in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, 2-Isopropylthiazole-4-carbaldehyde may be useful in the synthesis of polymers and other materials. Furthermore, 2-Isopropylthiazole-4-carbaldehyde may have potential applications in the synthesis of heterocyclic compounds, such as thiazoles and oxazoles. Additionally, further research is needed to explore the potential biochemical and physiological effects of 2-Isopropylthiazole-4-carbaldehyde. Finally, further research is needed to explore the potential applications of 2-Isopropylthiazole-4-carbaldehyde in the development of new drugs and other therapeutic agents.

科学的研究の応用

抗酸化剤としての用途

2-イソプロピルチアゾール-4-カルバルデヒドを含むチアゾール誘導体は、その抗酸化特性について研究されてきました。 これらの化合物は、フリーラジカルを中和し、さまざまな慢性疾患に関連する酸化ストレスから細胞を保護することができます .

鎮痛および抗炎症作用

研究では、チアゾール化合物が有意な鎮痛および抗炎症作用を示すことが示されています。 これらは、現在の治療法と比較して副作用が少ない可能性のある新しい鎮痛薬の開発に使用することができます .

抗菌および抗真菌作用

2-イソプロピルチアゾール-4-カルバルデヒドは、新しい抗菌および抗真菌薬を開発するための足場として役立つ可能性があります。 その構造特性により、有害な細菌や真菌の増殖を阻害できる化合物の合成が可能になります .

抗ウイルス作用

チアゾール環は、多くの抗ウイルス薬に共通して見られる特徴です。 2-イソプロピルチアゾール-4-カルバルデヒドの誘導体は、ウイルス複製プロセスを阻害することにより、HIVを含むウイルス感染の治療の可能性について検討されています .

神経保護作用

チアゾールは、神経保護において有望な結果を示しており、2-イソプロピルチアゾール-4-カルバルデヒドは、神経細胞の健康を保護することにより、神経変性疾患の治療薬の開発に使用できる可能性があります .

抗腫瘍および細胞毒性作用

一部のチアゾール誘導体は、ヒト腫瘍細胞株に対して強力な効果を示しており、2-イソプロピルチアゾール-4-カルバルデヒドは、新しい抗腫瘍薬および細胞毒性薬の開発のために、癌研究で使用できる可能性があります .

化学反応促進剤

反応性のアルデヒド基により、2-イソプロピルチアゾール-4-カルバルデヒドは、さまざまな化学反応の中間体として作用し、合成有機化学における促進剤として役立つ可能性があります .

計算化学シミュレーション

インシリコ研究では、多くの場合、2-イソプロピルチアゾール-4-カルバルデヒドなどのチアゾール誘導体を使用して、生物学的標的との相互作用をモデル化します。 これらのシミュレーションは、高い特異性と有効性を持つ新薬の発見につながる可能性があります .

生化学分析

Biochemical Properties

It is known that thiazole derivatives, which include 2-Isopropylthiazole-4-carbaldehyde, have diverse biological activities They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Thiazole derivatives have been shown to have effects on various types of cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking

Transport and Distribution

Information on how 2-Isopropylthiazole-4-carbaldehyde is transported and distributed within cells and tissues is currently lacking

特性

IUPAC Name |

2-propan-2-yl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-5(2)7-8-6(3-9)4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEZKCPTDMEROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376801 | |

| Record name | 2-Isopropylthiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-46-8 | |

| Record name | 2-(1-Methylethyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133047-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylthiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)

![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)